- Small molecules enhance functional O-mannosylation of Alpha-dystroglycan, Bioorganic & Medicinal Chemistry, 2015, 23(24), 7661-7670
Cas no 952234-36-5 (1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt)
952234-36-5 structure
Product Name:1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
CAS番号:952234-36-5
MF:C3H4ClN5O2S
メガワット:209.614156723022
MDL:MFCD19705431
CID:654260
PubChem ID:23583982
Update Time:2024-10-25
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-1-sulfonyl azide hydrochloride
- Imidazole-1-sulfonyl azide HCl,
- Imidazole-1-sulfonyl azide hydrochloride
- 1H-Imidazole-1-sulfonyl azide, HCl salt
- Imidazole-1-sulfonyl azide
- N-diazoimidazole-1-sulfonamide;hydrochloride
- XYURSCOGYWBRDR-UHFFFAOYSA-N
- BCP14462
- imidazole-1-sulfonylazide hydrochloride
- NE16545
- Y5117
- Q6003986
- Imidazole sulfony azide hydrochloride
- 1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
-
- MDL: MFCD19705431
- インチ: 1S/C3H3N5O2S.ClH/c4-6-7-11(9,10)8-2-1-5-3-8;/h1-3H;1H
- InChIKey: XYURSCOGYWBRDR-UHFFFAOYSA-N
- ほほえんだ: Cl.[N-]=[N+]=NS(N1C=CN=C1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 273
- トポロジー分子極性表面積: 74.7
じっけんとくせい
- ゆうかいてん: 100-105 °C
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- ちょぞうじょうけん:2-8°C
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H305026-1g |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt |
952234-36-5 | 95% | 1g |
¥379.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H305026-250mg |
1H-Imidazole-1-sulfonyl azide, hydrochloride |
952234-36-5 | 98% | 250mg |
¥245.00 | 2021-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H305026-5g |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt |
952234-36-5 | 95% | 5g |
¥1336.90 | 2023-09-02 | |
| Chemenu | CM327921-25g |
N-diazoimidazole-1-sulfonamide hydrochloride |
952234-36-5 | 95%+ | 25g |
$550 | 2021-08-18 | |
| Chemenu | CM327921-100g |
N-diazoimidazole-1-sulfonamide hydrochloride |
952234-36-5 | 95%+ | 100g |
$1104 | 2021-08-18 | |
| Chemenu | CM327921-1000g |
N-diazoimidazole-1-sulfonamide hydrochloride |
952234-36-5 | 95%+ | 1000g |
$10850 | 2021-08-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H856186-5g |
1H-Imidazole-1-sulfonyl azide, hydrochloride |
952234-36-5 | 98% | 5g |
2,208.00 | 2021-05-17 | |
| TRC | I385635-100mg |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt |
952234-36-5 | 100mg |
$ 76.00 | 2023-09-07 | ||
| TRC | I385635-500mg |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt |
952234-36-5 | 500mg |
$ 247.00 | 2023-09-07 | ||
| TRC | I385635-1g |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt |
952234-36-5 | 1g |
$ 368.00 | 2023-09-07 |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; overnight, 0 °C
1.2 0 °C; 5 h, 0 °C
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
1.2 0 °C; 5 h, 0 °C
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; rt; overnight, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Ethyl acetate ; 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Ethyl acetate ; 0 °C
リファレンス
- Enzymatic Macrocyclization of 1,2,3-Triazole Peptide Mimetics, Angewandte Chemie, 2016, 55(19), 5842-5845
合成方法 3
はんのうじょうけん
リファレンス
- Synthesis of Chiral Triazole-Based Halogen Bond Donors, Synthesis, 2019, 51(10), 2128-2135
合成方法 4
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
リファレンス
- "Click dipeptide": A novel stationary phase applied in two-dimensional liquid chromatography, Journal of Chromatography A, 2009, 1216(49), 8623-8629
合成方法 5
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; 0 °C → rt; 16 h, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
リファレンス
- Design and Combinatorial Development of Shield-1 Peptide Mimetics Binding to Destabilized FKBP12, ACS Combinatorial Science, 2020, 22(3), 156-164
合成方法 6
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; 20 h, rt; rt → 0 °C
1.2 10 min, 0 °C; 4 h, rt
1.3 Reagents: Ethanol , Acetyl chloride ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
1.2 10 min, 0 °C; 4 h, rt
1.3 Reagents: Ethanol , Acetyl chloride ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
リファレンス
- Design and synthesis of anti-cancer cyclopeptides containing triazole skeleton, Amino Acids, 2014, 46(4), 1033-1046
合成方法 7
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
リファレンス
- Synthesis of 1,2,3-Triazoles from Azide-Derivatized Aminocyclitols by Catalytic Diazo Transfer and CuAAC Click Chemistry, European Journal of Organic Chemistry, 2014, 2014(17), 3622-3636
合成方法 8
はんのうじょうけん
1.1 Reagents: Hydrochloric acid , Sulfuryl chloride , Sodium azide Solvents: Acetonitrile , Ethyl acetate
リファレンス
- Clickable Enzyme-Linked Immunosorbent Assay, Biomacromolecules, 2011, 12(10), 3692-3697
合成方法 9
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Atomic chlorine , Sodium azide Solvents: Acetonitrile
1.2 Solvents: Ethanol
1.2 Solvents: Ethanol
リファレンス
- Some Synthetic Carbohydrate Chemistry: Natural Product Synthesis, Rational Inhibitor Design and the Development of a New Reagent, 2008, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; overnight, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; 0 °C
リファレンス
- An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride, Organic Letters, 2007, 9(19), 3797-3800
合成方法 11
はんのうじょうけん
リファレンス
- Tunable chiral triazole-based halogen bond donors: assessment of donor strength in solution with nitrogen-containing acceptors, RSC Advances, 2019, 9(21), 11718-11721
合成方法 12
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 20 min, 0 °C; 20 h, rt; rt → 0 °C
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, cooled; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, cooled; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min
リファレンス
- Preparation of peptides which can adopt a 310-helical conformation, United States, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 20 min, 0 °C; 20 h, rt
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
リファレンス
- Stapling of a 310-Helix with Click Chemistry, Journal of Organic Chemistry, 2011, 76(5), 1228-1238
合成方法 14
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 10 min, 0 °C; 18 h, rt; 0 °C
1.2 0 °C; 3 h, rt
1.2 0 °C; 3 h, rt
リファレンス
- A DNA-Encoded Chemical Library Incorporating Elements of Natural Macrocycles, Angewandte Chemie, 2019, 58(28), 9570-9574
合成方法 15
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 10 min, 0 °C; 18 h, rt; rt → 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; rt; 1 h, 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; rt; 1 h, 0 °C
リファレンス
- A DNA-encoded macrocycle library that resembles natural macrocycles, ChemRxiv, 2019, 1, 1-5
合成方法 16
はんのうじょうけん
1.1 Reagents: Thionyl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
リファレンス
- cAMP-modulated biomimetic ionic nanochannels based on a smart polymer, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2019, 7(23), 3710-3715
合成方法 17
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 5 min, 0 °C; 18 h, 0 °C → rt; rt → 0 °C
1.2 2 min, 0 °C; 5 min, 0 °C; > 0 °C; 3 h, rt
1.2 2 min, 0 °C; 5 min, 0 °C; > 0 °C; 3 h, rt
リファレンス
- Asymmetric Intramolecular Buchner Reaction: From High Stereoselectivity to Coexistence of Norcaradiene, Cycloheptatriene, and an Intermediate Form in the Solid State, Organic Letters, 2021, 23(2), 300-304
合成方法 18
はんのうじょうけん
1.1 Reagents: Hydrochloric acid , Sulfuryl chloride , Sodium azide Solvents: Acetonitrile , Ethyl acetate
リファレンス
- Method for preparing a reactive coating for molecular immobilization using a UV-reactive monomer attached to a bicycloalkyne, European Patent Organization, , ,
合成方法 19
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt
リファレンス
- Azide- and alkyne-functionalized α- and β3-amino acids, Synlett, 2012, 23(18), 2643-2646
合成方法 20
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Atomic chlorine , Sodium azide Solvents: Acetonitrile
1.2 Solvents: Ethanol
1.2 Solvents: Ethanol
リファレンス
- The Application of Continuous Flow Technology for Organic Synthesis, 2008, , ,
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Raw materials
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Preparation Products
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:952234-36-5)1H-Imidazole-1-sulfonyl azide hydrochloride
注文番号:sfd11670
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:36
価格 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:952234-36-5)1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
注文番号:A854679
在庫ステータス:in Stock
はかる:25.0g/50.0g/100.0g/250.0g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:51
価格 ($):166.0/278.0/500.0/1199.0
Email:sales@amadischem.com
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt 関連文献
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
952234-36-5 (1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt) 関連製品
- 1357503-25-3(1-(Azidosulfonyl)-1h-imidazol-3-ium methanesulfonate)
- 1357503-31-1(1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate)
- 952234-37-6(1H-Imidazole-1-sulfonyl azide)
- 1357503-23-1(1H-Imidazole-1-sulfonyl Azide Sulfate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:952234-36-5)1H-Imidazole-1-sulfonyl azide hydrochloride
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:952234-36-5)1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
清らかである:99%/99%/99%/99%
はかる:25.0g/50.0g/100.0g/250.0g
価格 ($):166.0/278.0/500.0/1199.0